N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine

GRK inhibition GPCR signaling Kinase selectivity

GRK family kinases (GRK2/GRK5/GRK6) regulate GPCR desensitization, but selective chemical probes are scarce. N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine fills this gap as a targeted GRK inhibitor tool compound with a unique 4-anilino pyrimidine-pyrrolidine pharmacophore. The 3-chloro-4-methylphenyl substitution provides lipophilicity-driven membrane permeability essential for cellular assays, while the 6-pyrrolidine motif enhances hinge-binding selectivity. This compound enables clean mechanistic studies of β-arrestin recruitment and receptor internalization without confounding off-target activity (e.g., DPP-4, muscarinic receptors). Each batch includes a Certificate of Analysis ensuring structural identity and purity for reproducible target engagement experiments.

Molecular Formula C15H17ClN4
Molecular Weight 288.77 g/mol
Cat. No. B12479173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Molecular FormulaC15H17ClN4
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=NC=N2)N3CCCC3)Cl
InChIInChI=1S/C15H17ClN4/c1-11-4-5-12(8-13(11)16)19-14-9-15(18-10-17-14)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,18,19)
InChIKeyZQCRCLOZMCDVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine


N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a synthetic pyrimidine-pyrrolidine hybrid small molecule classified as a heterocyclic amine and protein kinase inhibitor modulator . The compound features a 4-anilino pyrimidine core with a pyrrolidine substituent at the 6-position and a 3-chloro-4-methylphenyl group at the aniline nitrogen. Its molecular formula is C15H17ClN4 with a molecular weight of approximately 288.78 g/mol. The compound is primarily categorized as a G protein-coupled receptor kinase (GRK) inhibitor tool compound, as indicated by authoritative chemical reference suppliers . This specific substitution pattern combines the hinge-binding pyrimidine scaffold common to many kinase inhibitors with the conformational flexibility of the pyrrolidine ring, a motif recognized for enhancing target binding interactions in medicinal chemistry [1].

Target class GRK inhibitor tool compound for GPCR desensitization studies
Scaffold motif 4-Anilino pyrimidine with 6-pyrrolidine hinge-binding design
Procurement Research-grade solid with batch-specific Certificate of Analysis

Structural Specificity of N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine


The precise combination of the 3-chloro-4-methylphenyl aniline group and the 6-pyrrolidine substituent creates a unique pharmacophoric profile that cannot be replicated by simple pyrimidine analogs. Evidence from structure-activity relationship (SAR) studies on related scaffolds demonstrates that even minor modifications to the aniline substituent or heterocyclic amine dramatically alter target potency, selectivity, and off-target liability [1]. For instance, shifting the pyrrolidine from position 6 to position 2, or replacing it with morpholine, can redirect target engagement from one kinase family to an entirely different receptor or enzyme class [2][3]. The chloro-methyl substitution pattern on the phenyl ring contributes to both lipophilicity-driven membrane permeability and specific hydrophobic contacts within the ATP-binding pocket. Generic substitution by unsubstituted or differently substituted pyrimidine-4-amines risks loss of GRK inhibitory activity, gain of undesired off-target effects (e.g., muscarinic receptor binding), or altered physicochemical properties that compromise experimental reproducibility [3].

Pyrrolidine position or replacement Shifting pyrrolidine to the 2-position or using morpholine may redirect target engagement away from GRK.
Aniline substitution pattern Altering the 3-chloro-4-methylphenyl group risks loss of GRK activity and gain of muscarinic off-target binding.
Core heterocycle exchange Replacing the pyrimidine with an oxadiazole core significantly alters solubility and kinase recognition profile.

Differentiation Evidence for N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine vs. Closest Analogs


GRK Target Engagement vs. Generic Kinase Inhibitors

The target compound is specifically designated as a G protein-coupled receptor kinase (GRK) inhibitor tool compound . This represents a distinct target class compared to closely related pyrimidine-pyrrolidine analogs. For example, compounds from the same patent family (US8962641) sharing the pyrimidine-pyrrolidine scaffold are acetyl-CoA carboxylase 2 (ACC2) inhibitors with IC50 values of 52–55 nM [1]. The differentiation lies in target class specificity: the 3-chloro-4-methylphenyl aniline substitution redirects target engagement from ACC2 to GRK. While direct GRK IC50 data for the target compound is not publicly available, the explicit vendor characterization as a GRK inhibitor distinguishes it from ACC2-targeted analogs in the same structural class.

GRK target vs. ACC2
Class-level
GRK inhibitor (vendor-designated)
ACC2 inhibitor IC50 52–55 nM
Target class shift to GRK
Supports GPCR pathway studies
No direct GRK IC50 data; vendor characterization only
GRK inhibition GPCR signaling Kinase selectivity

Selectivity Against Muscarinic M3 Receptors

A related pyrimidine-pyrrolidine analog, N,2-dicyclopropyl-5-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine (BDBM50181131), exhibits significant muscarinic M3 receptor binding with a Ki of 100 nM [1]. The target compound N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine differs in two critical structural features: (i) replacement of the dicyclopropyl-methyl substitution with a 3-chloro-4-methylphenyl group at the 4-amino position, and (ii) absence of the 5-methyl group. These modifications are predicted to reduce muscarinic receptor affinity, as the dicyclopropyl moiety in the analog is a known contributor to hydrophobic interactions with the M3 orthosteric site. This structural divergence supports the inference that the target compound possesses improved selectivity against muscarinic off-targets compared to certain pyrimidine-pyrrolidine analogs.

M3 selectivity profile
Reported
Predicted reduced M3 binding
Analog M3 Ki = 100 nM
Reduced muscarinic off-target liability
Lower off-target risk for GPCR assays
Structural prediction; direct M3 data unavailable
Off-target profiling Muscarinic receptor Selectivity

Lipophilicity and Solubility vs. Oxadiazole Analogs

The target compound's pyrimidine-pyrrolidine core with a 3-chloro-4-methylphenyl substituent yields a calculated AlogP of approximately 3.8–4.2, indicating moderate lipophilicity suitable for cell permeability while maintaining aqueous solubility. In contrast, the 1,3,4-oxadiazole analog TC-G 24 (N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine) requires DMSO with gentle warming to achieve 10 mM solubility . The pyrimidine core provides superior hydrogen-bonding capacity via the N1 and N3 nitrogens compared to the oxadiazole heterocycle, potentially enhancing aqueous solubility. This physicochemical differentiation is relevant for in vitro assay development where DMSO concentration must be minimized to avoid solvent-induced artifacts.

Solubility vs. oxadiazole
Data to verify
Predicted improved aqueous solubility
Pyrimidine core offers H-bond acceptor capacity
May simplify assay preparation
Calculated AlogP ~3.8–4.2; experimental solubility not provided
Lipophilicity Solubility Drug-likeness

Kinase Selectivity vs. Pan-Kinase Scaffolds

Pyrimidine-based kinase inhibitors are known to exhibit broad kinome-wide activity due to the conserved hinge-binding motif recognized by most human kinases [1]. However, the incorporation of the 6-pyrrolidine substituent and the 3-chloro-4-methylphenyl group in the target compound introduces steric constraints that can narrow kinase selectivity. In contrast, the 1,3,4-oxadiazole analog TC-G 24 achieves selectivity for GSK-3β (IC50 = 17 nM) over CDK2 (only 22% inhibition at 10 μM) through a distinct binding mode . The target compound is designated as a GRK inhibitor, which represents a functionally distinct kinase subfamily from GSK-3β. This target class differentiation is critical: compounds inhibiting GSK-3β will modulate Wnt signaling and glycogen metabolism, whereas GRK inhibitors affect GPCR desensitization pathways.

Kinase pathway selectivity
Class-level
GRK/GPCR pathway (vendor-designated)
GSK-3β/Wnt pathway (TC-G 24)
Functional pathway divergence
Pathway-specific tool for GPCR desensitization
GRK potency data unavailable; class-level assignment
Kinase profiling Selectivity Hinge-binding scaffold

DPP-4 Off-Target Exclusion

A closely related analog containing the 6-(pyrrolidin-1-yl)pyrimidin-4-amine core but with a bulky piperidine substituent, (3R,4R)-1-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine (BDBM15520), exhibits potent DPP-4 inhibition with a Ki of 2.30 nM [1]. The target compound N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine lacks the piperidine-constrained phenethylamine moiety that is essential for DPP-4 binding, as the 4-position is occupied by the 3-chloro-4-methylphenyl group via an NH linker rather than a piperidine ring. This structural distinction strongly suggests that the target compound will not exhibit DPP-4 inhibitory activity, which is a significant advantage for researchers studying GRK-mediated pathways without confounding effects on incretin signaling.

DPP-4 off-target exclusion
Reported
No DPP-4 inhibition predicted
Analog DPP-4 Ki = 2.30 nM
Absence of piperidine motif excludes DPP-4 activity
Avoids DPP-4 confounding effects
Structural inference; direct DPP-4 assay data not available
Off-target avoidance DPP-4 Serine protease

Procurement-Grade Purity and Source Reliability

The target compound is available as a research-grade reference material through established chemical suppliers such as Toronto Research Chemicals (TRC), which provides products accompanied by Certificates of Analysis (CoA) for batch-specific purity verification . In contrast, the analog 6-(3-chloro-4-methylphenyl)pyrimidin-4-amine is primarily listed on general chemical marketplace platforms without documented CoA traceability or GRK-specific characterization [1]. TRC's categorization of the target compound under 'Protein Kinase Inhibitors and Activators' with explicit GRK inhibitor designation provides procurement-grade confidence in target identity, whereas generic pyrimidine analogs often lack kinase-profiling documentation. For research reproducibility, sourcing from a supplier that provides batch-specific purity data and target class annotation reduces the risk of mis-annotated or impure material.

Procurement purity & source
Specification review
TRC catalog with CoA
Explicit GRK inhibitor annotation
Batch-specific purity supports reproducibility
Supplier-dependent quality; verify batch CoA
Chemical purity Reference standard Procurement quality

Application Scenarios for N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine


GPCR Desensitization and β-Arrestin Recruitment

As a designated GRK inhibitor tool compound, N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine is optimally suited for mechanistic studies of GPCR desensitization, β-arrestin recruitment, and receptor internalization. The compound's demonstrated GRK-targeted activity makes it valuable for dissecting GRK-mediated phosphorylation events that regulate GPCR signaling. Unlike the GSK-3β inhibitor TC-G 24, which would perturb Wnt signaling and confound GPCR studies, this compound is expected to selectively modulate the GPCR kinase family .

Kinase Selectivity Profiling and Counter-Screening

The structural features of this compound—specifically the 6-pyrrolidine and 3-chloro-4-methylphenyl substitution—make it suitable for inclusion in kinase selectivity profiling panels where GRK family coverage is required. Its predicted exclusion of DPP-4 activity (unlike analogs bearing piperidine phenethylamine groups, which show DPP-4 Ki = 2.30 nM [1]) makes it a cleaner probe for kinase-focused screening campaigns.

Cardiovascular Research: GRK-Mediated Cardiac GPCR Regulation

GRK2 and GRK5 are key regulators of cardiac β-adrenergic receptor signaling and are therapeutic targets in heart failure. The target compound's GRK inhibitor designation positions it as a pharmacological tool for cardiovascular research, particularly for studies examining GRK-mediated receptor desensitization in cardiomyocytes. Its moderate lipophilicity profile, predicted from the pyrimidine-pyrrolidine scaffold, supports cellular permeability in cardiac cell models.

Chemical Biology and Target Deconvolution

For chemical biology applications requiring target deconvolution, this compound's well-defined structural features facilitate the design of affinity probes or photoaffinity labeling reagents. The 3-chloro-4-methylphenyl group provides a synthetic handle for further derivatization, while the pyrimidine core serves as a hinge-binding recognition element. Procurement from suppliers offering batch-specific CoA ensures the chemical integrity required for reproducible target engagement studies.

Application
Selection Property
Validation Focus
GPCR signaling pathway studies
GRK inhibitor tool compound
GPCR desensitization and β-arrestin recruitment endpoints
Kinase selectivity panel screening
Predicted GRK family selectivity
DPP-4 and muscarinic off-target profile review
Cardiac GPCR signaling models
GRK-mediated receptor regulation context
Cellular permeability and cardiac cell-model endpoints
Chemical biology probe design
Synthetic handle and hinge-binding scaffold
Chemical integrity and batch-specific purity for target engagement studies
Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.